molecular formula C7H9N3O B1374734 N-(pyridazin-3-ylmethyl)acetamide CAS No. 1699949-28-4

N-(pyridazin-3-ylmethyl)acetamide

Cat. No. B1374734
CAS RN: 1699949-28-4
M. Wt: 151.17 g/mol
InChI Key: NNJUESWABAFHII-UHFFFAOYSA-N
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Description

“N-(pyridazin-3-ylmethyl)acetamide” is a chemical compound with the molecular formula C7H9N3O . It is also known as 1-(pyridazin-3-ylmethyl)acetamide.


Molecular Structure Analysis

The InChI code for “N-(pyridazin-3-ylmethyl)acetamide” is 1S/C7H9N3O/c1-6(11)8-5-7-3-2-4-9-10-7/h2-4H,5H2,1H3,(H,8,11) . The molecular weight of the compound is 151.17 g/mol .


Physical And Chemical Properties Analysis

“N-(pyridazin-3-ylmethyl)acetamide” has a molecular weight of 151.17 g/mol . Other physical and chemical properties are not explicitly mentioned in the available literature.

Scientific Research Applications

Antimicrobial Activity

N-(pyridazin-3-ylmethyl)acetamide: derivatives have been identified to exhibit significant antimicrobial properties. These compounds can be synthesized to target a wide range of pathogenic bacteria and fungi, making them valuable in the development of new antibiotics and antifungal agents .

Antidepressant Properties

The pyridazine scaffold, which includes N-(pyridazin-3-ylmethyl)acetamide , is known to possess antidepressant effects. This makes it a potential candidate for the synthesis of novel antidepressant drugs that could offer an alternative to existing treatments .

Anticancer Potential

Research has indicated that pyridazine derivatives can play a role in cancer treatmentN-(pyridazin-3-ylmethyl)acetamide may be used to design compounds that can inhibit the growth of cancer cells or enhance the efficacy of existing chemotherapy agents .

Antiplatelet Activity

The pyridazine ring is a core structure in some antiplatelet drugs. Derivatives of N-(pyridazin-3-ylmethyl)acetamide could be synthesized to develop new medications that prevent blood clots, reducing the risk of heart attacks and strokes .

Antiulcer Applications

Compounds with the pyridazine moiety, such as N-(pyridazin-3-ylmethyl)acetamide , have shown promise in the treatment of ulcers. They may contribute to the creation of drugs that protect the stomach lining or reduce gastric acid secretion .

Herbicidal Properties

Pyridazine derivatives are also utilized in the agricultural sector as herbicides. The structural flexibility of N-(pyridazin-3-ylmethyl)acetamide allows for the synthesis of herbicidal agents that can control weed growth effectively .

Wound Healing Enhancement

Recent studies have demonstrated the positive effects of pyridazine derivatives on the wound healing processN-(pyridazin-3-ylmethyl)acetamide could be involved in the synthesis of compounds that promote tissue regeneration and repair .

properties

IUPAC Name

N-(pyridazin-3-ylmethyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3O/c1-6(11)8-5-7-3-2-4-9-10-7/h2-4H,5H2,1H3,(H,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNJUESWABAFHII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1=NN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(pyridazin-3-ylmethyl)acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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